Fmoc-L-Arg(Ph,Pbf)-OH
Description
Evolution of Protecting Group Strategies for Arginine in Solid-Phase Peptide Synthesis (SPPS)
The journey to the current standard of arginine protection has been marked by a series of developments aimed at overcoming synthetic hurdles. In the early days of peptide synthesis, which were dominated by the Boc/Bzl protection strategy, the side chain of arginine was commonly protected with groups like nitro (NO2) and tosyl (Tos). peptide.compeptide.com While functional, these protecting groups had significant drawbacks. The nitro group, for instance, could lead to the formation of ornithine as a side product during its removal with hydrogen fluoride (B91410) (HF). peptide.compeptide.com The tosyl group, while less prone to this specific side reaction, required harsh HF cleavage conditions and could lead to the modification of sensitive residues like tryptophan. peptide.compeptide.com
With the advent of the milder Fmoc-based SPPS, new protecting groups for arginine were required that were stable to the basic conditions used for Fmoc group removal (e.g., piperidine) but could be cleaved under moderately acidic conditions at the end of the synthesis. This led to the development of sulfonyl-based protecting groups such as 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) and 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc). mdpi.compeptide.comnih.gov The Mtr group, however, often required prolonged exposure to strong acids for complete removal, which could be problematic for complex peptides, especially those containing multiple arginine residues. peptide.commerckmillipore.com The Pmc group offered an improvement, being more acid-labile than Mtr. peptide.comnih.gov This trend of increasing acid lability culminated in the development of the Pbf group, which is even more readily cleaved than Pmc, marking a significant advancement in arginine protection strategy. mdpi.compeptide.comnih.gov
Rationale for the Adoption of Fmoc-L-Arginine(Pbf)-OH in Fmoc-Based SPPS
Fmoc-L-Arg(Pbf)-OH is now the standard and most widely used derivative for introducing arginine in Fmoc-based SPPS for several key reasons. chemicalbook.comadvancedchemtech.com The primary advantage of the Pbf group is its high acid lability, allowing for its efficient removal under standard trifluoroacetic acid (TFA) cleavage conditions, often in a shorter time frame compared to Pmc. chemicalbook.comnih.gov This rapid deprotection minimizes potential side reactions that can occur with prolonged acid exposure.
Furthermore, the Pbf group has been shown to reduce the incidence of side reactions, such as the alkylation of tryptophan residues, during cleavage compared to other sulfonyl-based protecting groups. chemicalbook.compeptide.com While the use of scavengers is still recommended, the inherent properties of the Pbf group contribute to a cleaner deprotection process and higher purity of the crude peptide. chemicalbook.com However, a notable side reaction associated with the activation of Fmoc-Arg(Pbf)-OH is the formation of a δ-lactam, an inactive cyclic compound that can reduce the yield of the desired peptide. nih.govcsic.esrsc.org Despite this, strategies have been developed to mitigate this issue, such as careful control of temperature and the use of specific activation methods. rsc.org
The Pbf group effectively shields the highly reactive guanidine (B92328) moiety of arginine, preventing unwanted acylation and other side reactions during the coupling steps of SPPS. chempep.comomizzur.com This protection is crucial for maintaining the integrity of the peptide chain as it is being assembled. The solubility of Fmoc-L-Arg(Pbf)-OH in common SPPS solvents like dimethylformamide (DMF) and N-butylpyrrolidinone (NBP) further facilitates its use in automated and manual synthesis protocols. chempep.comcsic.es
Significance of Protected Arginine Derivatives for Complex Peptide Constructs
The development of robustly protected arginine derivatives like Fmoc-L-Arg(Pbf)-OH has been a critical enabler for the synthesis of complex and biologically important peptides. nih.gov Arginine is a key amino acid in many active pharmaceutical ingredients (APIs) and research peptides due to its positively charged side chain, which is often involved in molecular recognition and biological activity. chempep.comnih.gov
The presence of multiple arginine residues in a peptide sequence can pose significant synthetic challenges. The use of a highly labile protecting group like Pbf is particularly advantageous in these cases, ensuring complete deprotection of all arginine side chains without resorting to harsh conditions that could damage the final peptide. peptide.com This has been instrumental in the successful synthesis of arginine-rich peptides, such as cell-penetrating peptides (CPPs), which are of great interest for drug delivery applications. csic.es
Moreover, the reliable performance of Fmoc-L-Arg(Pbf)-OH contributes to higher yields and purities of crude peptides, which in turn simplifies the downstream purification process. rsc.org This is a significant consideration, especially in the context of industrial-scale peptide manufacturing where efficiency and cost-effectiveness are paramount. nih.gov The ability to efficiently synthesize complex, arginine-containing peptides has propelled research in numerous areas of biology and medicine.
Chemical and Physical Properties of Fmoc-L-Arg(Pbf)-OH
| Property | Value | Source(s) |
| CAS Number | 154445-77-9 | sigmaaldrich.comsigmaaldrich.com |
| Molecular Formula | C₃₄H₄₀N₄O₇S | sigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 648.77 g/mol | sigmaaldrich.comsigmaaldrich.com |
| Appearance | Powder or crystals | sigmaaldrich.comsigmaaldrich.com |
| Optical Activity [α]/D | -5.5±1.0°, c = 1 in DMF | sigmaaldrich.comsigmaaldrich.com |
| Storage Temperature | -20°C | sigmaaldrich.comsigmaaldrich.com |
| Solubility | Soluble in polar organic solvents such as DMF and DMSO | chempep.com |
Structure
2D Structure
Properties
IUPAC Name |
(2S)-5-[[anilino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H44N4O7S/c1-24-25(2)36(26(3)32-22-40(4,5)51-35(24)32)52(48,49)44-38(42-27-14-7-6-8-15-27)41-21-13-20-34(37(45)46)43-39(47)50-23-33-30-18-11-9-16-28(30)29-17-10-12-19-31(29)33/h6-12,14-19,33-34H,13,20-23H2,1-5H3,(H,43,47)(H,45,46)(H2,41,42,44)/t34-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGLRUJRRADQQI-UMSFTDKQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC6=CC=CC=C6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC6=CC=CC=C6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H44N4O7S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Fmoc L Arginine Pbf Oh
Chemo- and Regioselective Synthesis of the Pbf Moiety
The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a cornerstone in the protection of the guanidino function of arginine. Its synthesis commences from 2,3,5-trimethylphenol (B45783) and proceeds through two principal steps: sulfonation and chlorination.
The initial sulfonation of 2,3,5-trimethylphenol is an electrophilic aromatic substitution reaction. The regioselectivity is directed by the activating methyl and hydroxyl groups on the aromatic ring. This is followed by chlorination to yield the reactive Pbf-Cl (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride), the key reagent for introducing the Pbf protecting group.
Table 1: Comparison of Laboratory and Industrial Scale Synthesis of Pbf-Cl
| Parameter | Laboratory Scale | Industrial Scale |
| Starting Material | 2,3,5-Trimethylphenol | 2,3,5-Trimethylphenol |
| Sulfonation Reagent | Concentrated Sulfuric Acid (H₂SO₄) | Concentrated Sulfuric Acid (H₂SO₄) |
| Chlorination Reagent | Chlorosulfonic Acid (ClSO₃H) | Chlorosulfonic Acid (ClSO₃H) |
| Typical Yield | 63-65% (overall) | Optimized for higher yield |
| Purification | Column Chromatography | Recrystallization |
| Purity | ~95-97% | >98% |
| Process Technology | Batch Reactors | Continuous Flow Reactors |
Industrial-scale production of Pbf-Cl prioritizes not only high yield and purity but also process efficiency and safety. The use of continuous flow reactors allows for better control of reaction parameters and heat management, leading to a more consistent product quality. Recrystallization is the preferred method for purification on a large scale due to its cost-effectiveness and scalability compared to chromatographic techniques.
Optimized Strategies for the Introduction of N-α-Fmoc and N-ω-Pbf Protecting Groups
The synthesis of Fmoc-L-Arg(Pbf)-OH is a multi-step process that requires careful orchestration of protecting group manipulations to achieve the desired product with high purity.
Multi-Step Synthesis Approaches
A widely adopted and robust strategy for the synthesis of Fmoc-L-Arg(Pbf)-OH involves a sequential six-step process:
Esterification: The synthesis begins with the protection of the carboxylic acid group of L-arginine, typically as a methyl or ethyl ester. This is often achieved by reacting L-arginine hydrochloride with an alcohol (e.g., anhydrous methanol) in the presence of a reagent like thionyl chloride. This step prevents the carboxyl group from participating in subsequent reactions. The reaction is typically carried out at a low temperature initially (-10 to -5 °C) and then allowed to proceed at room temperature or slightly elevated temperatures (around 35 °C) for 24 to 48 hours. guidechem.comchemicalbook.com
Boc Protection: The α-amino group is then protected with the tert-butyloxycarbonyl (Boc) group. This is a crucial step to ensure that the subsequent introduction of the bulky Pbf group occurs selectively on the guanidino side chain. The reaction is typically performed in an aqueous medium with a base such as sodium bicarbonate and di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) as the Boc source. guidechem.comchemicalbook.com
Pbf Introduction: The key step of introducing the Pbf group onto the guanidino side chain is then carried out on the Boc-protected arginine ester. This reaction utilizes Pbf-Cl in the presence of a base like potassium carbonate in a suitable solvent such as acetone. The temperature is maintained at around 40-45 °C to facilitate the reaction. guidechem.comchemicalbook.com
De-Boc: With the guanidino group now protected, the temporary Boc group on the α-amino group is selectively removed. This is typically achieved under acidic conditions, for instance, using a solution of HCl in ethyl acetate, at a controlled temperature of 10-15 °C. chemicalbook.comgoogle.com
Saponification: The ester group on the carboxylic acid is then cleaved through saponification. This is achieved by treating the intermediate with a base, such as sodium hydroxide, in an aqueous ethanol (B145695) solution. The pH is carefully controlled (around 11-12) to ensure complete hydrolysis of the ester. guidechem.comgoogle.com
Fmoc Introduction: In the final step, the N-α-9-fluorenylmethyloxycarbonyl (Fmoc) group is introduced onto the free α-amino group. This is typically accomplished by reacting the H-Arg(Pbf)-OH intermediate with Fmoc-succinimide (Fmoc-Osu) in the presence of a base like sodium carbonate at a controlled temperature of 15-20 °C and a pH of 8-9. guidechem.com
Table 2: Overview of the Multi-Step Synthesis of Fmoc-L-Arg(Pbf)-OH
| Step | Reaction | Key Reagents | Typical Reaction Conditions |
| 1 | Esterification | L-Arg·HCl, Anhydrous Methanol, Thionyl Chloride | -10 to 35°C, 24-48 hours |
| 2 | Boc Protection | Arg·OMe·2HCl, (Boc)₂O, Sodium Bicarbonate | Room temperature |
| 3 | Pbf Introduction | Boc-Arg-OMe·HCl, Pbf-Cl, Potassium Carbonate, Acetone | 40-45°C |
| 4 | De-Boc | Boc-Arg(Pbf)-OMe, HCl in Ethyl Acetate | 10-15°C |
| 5 | Saponification | H-Arg(Pbf)-OMe, NaOH, Ethanol/Water | pH 11-12 |
| 6 | Fmoc Introduction | H-Arg(Pbf)-OH, Fmoc-Osu, Sodium Carbonate | 15-20°C, pH 8-9, 6 hours |
Efficiency and Cost-Effectiveness in Large-Scale Production
The cost of Fmoc-L-Arg(Pbf)-OH is significantly influenced by the price of Pbf-Cl. google.com Therefore, optimizing the synthesis to reduce the consumption of this expensive reagent is a key focus in industrial production. One patented method has demonstrated that by carefully controlling the reaction conditions, the amount of Pbf-Cl can be significantly reduced to as low as 1.1 equivalents relative to the arginine derivative, without leaving unreacted starting material. google.com This represents a substantial cost saving compared to older methods that required a significant excess of Pbf-Cl. google.com This improved efficiency is crucial for making the large-scale production of arginine-containing peptides more economically viable.
Purification and Analytical Quality Control of Fmoc-L-Arginine(Pbf)-OH Precursors
The purity of the final Fmoc-L-Arg(Pbf)-OH product is paramount for its successful application in peptide synthesis. Therefore, rigorous purification and analytical quality control measures are implemented at various stages of the synthesis.
Purification:
Recrystallization is a common and effective method for purifying the intermediates and the final product. For instance, H-Arg(Pbf)-OH can be purified by crystallization after the saponification step by adjusting the pH and cooling the solution. guidechem.com The final Fmoc-L-Arg(Pbf)-OH product is often purified by recrystallization from solvents like toluene. merckmillipore.com The process typically involves dissolving the crude product in the solvent at an elevated temperature (e.g., 50°C), followed by controlled cooling to induce crystallization, and then filtration and drying of the purified solid. merckmillipore.com
Analytical Quality Control:
A combination of analytical techniques is employed to ensure the identity, purity, and quality of Fmoc-L-Arg(Pbf)-OH and its precursors.
High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for assessing the purity of the final product and for detecting and quantifying any impurities. google.comcem.com Specific HPLC methods have been developed to separate Fmoc-L-Arg(Pbf)-OH from potential process-related impurities and degradation products. google.com A typical purity specification for commercially available Fmoc-L-Arg(Pbf)-OH is ≥99.0%. cem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound and its intermediates. chemicalbook.comox.ac.uk The spectra provide detailed information about the arrangement of atoms in the molecule, confirming the successful introduction of the protecting groups at the desired positions.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, further confirming its identity. ox.ac.uk
Table 3: Key Analytical Quality Control Parameters for Fmoc-L-Arg(Pbf)-OH
| Analytical Technique | Parameter Measured | Typical Specification |
| HPLC | Purity | ≥ 99.0% |
| Individual Impurities | ≤ 0.1% | |
| NMR | Structural Integrity | Conforms to reference spectrum |
| MS | Molecular Weight | Conforms to theoretical mass |
| Enantiomeric Purity | D-isomer content | ≤ 0.2% |
By implementing these advanced synthetic methodologies and stringent quality control measures, high-purity Fmoc-L-Arg(Pbf)-OH can be reliably produced for its critical role in the synthesis of therapeutic and research-grade peptides.
Mechanistic Investigations of Protecting Group Reactivity and Stability
Stability Profile of the Pbf Group Under Varied SPPS Conditions (e.g., Acidic and Basic Exposures)
The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is designed to be stable throughout the iterative cycles of Fmoc group removal while being susceptible to cleavage during the final global deprotection. Its stability profile is a critical factor in preventing premature deprotection of the arginine side chain, which could lead to unwanted side reactions.
Stability under Basic Conditions: The Pbf group exhibits high stability under the basic conditions required for the removal of the Fmoc protecting group. Standard treatment with 20-50% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF) for short periods does not lead to any significant cleavage of the Pbf group. This orthogonality is a cornerstone of the Fmoc/tBu strategy in SPPS. Studies have shown that even with prolonged exposure to these basic conditions, the Pbf group remains largely intact on the guanidinium (B1211019) side chain of arginine. This stability is attributed to the electron-rich nature of the sulfonyl moiety, which is not susceptible to nucleophilic attack by piperidine. In a comparative study of Fmoc-Arg(X)-OH derivatives in solution, the Pbf analogue was found to be completely stable over time, unlike some other protecting groups which showed degradation.
Stability under Acidic Conditions: Conversely, the Pbf group is designed to be labile under strongly acidic conditions, typically those used for the final cleavage of the peptide from the resin and concurrent removal of all side-chain protecting groups. The most common reagent for this is trifluoroacetic acid (TFA). The acid lability of the Pbf group is greater than that of older sulfonyl-based protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl). This increased lability allows for shorter cleavage times and reduces the risk of acid-catalyzed side reactions on sensitive residues within the peptide.
However, the Pbf group is not completely labile to very mild acidic conditions. For instance, it is stable to the 1-2% TFA in dichloromethane (B109758) (DCM) sometimes used for the cleavage of peptides from highly acid-sensitive resins, allowing for the synthesis of fully protected peptide fragments. The stability of the Pbf group is therefore highly dependent on the concentration of the acid used.
| Condition | Reagent | Typical Exposure Time | Pbf Group Stability | Purpose in SPPS |
|---|---|---|---|---|
| Basic | 20% Piperidine in DMF | 5-20 minutes per cycle | High (Stable) | Fmoc group removal |
| Mild Acid | 1-2% TFA in DCM | 1-2 hours | High (Generally Stable) | Cleavage from hyper-acid sensitive resins |
| Strong Acid | 95% TFA with scavengers | 1-4 hours | Low (Labile) | Global deprotection and resin cleavage |
Kinetics and Mechanism of Pbf Cleavage During Global Deprotection
The removal of the Pbf group is a critical step in obtaining the final, unprotected peptide. The efficiency of this cleavage is influenced by several factors, including the peptide sequence and the cleavage cocktail composition.
Kinetics of Pbf Cleavage: The cleavage of the Pbf group from the arginine side chain is typically accomplished with a high concentration of TFA, often in a cocktail containing scavengers. The reaction time can vary from 1 to 4 hours. thermofisher.com For peptides containing a single Arg(Pbf) residue, cleavage is generally complete within 2 hours. thermofisher.com However, for peptides containing multiple arginine residues, especially in close proximity, the deprotection can be significantly slower, sometimes requiring extended cleavage times of over 4 hours. thermofisher.com This is a crucial consideration in the synthesis of arginine-rich peptides, such as cell-penetrating peptides. The complete removal of the Pbf group is often monitored by techniques like High-Performance Liquid Chromatography (HPLC) to ensure the reaction has gone to completion. In a study synthesizing the TAT cell-penetrating peptide, which is rich in arginine, cleavage times of 1, 2, and 3 hours were compared, highlighting the need to optimize this step for such sequences. biotage.com
Mechanism of Pbf Cleavage: The acid-catalyzed cleavage of the Pbf group is understood to proceed through an SN1-type mechanism. wpmucdn.com The reaction is initiated by the protonation of the sulfonyl group by the strong acid (TFA). This is followed by the departure of the protecting group as a stable carbocation, the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl cation. This carbocation is highly electrophilic and, if not trapped, can lead to side reactions, most notably the alkylation of sensitive amino acid residues like tryptophan and tyrosine. The generation of these reactive cationic species necessitates the inclusion of scavengers in the cleavage cocktail.
| Factor | Effect on Cleavage Rate | Rationale |
|---|---|---|
| Number of Arg(Pbf) Residues | Inverse relationship; more residues can slow the overall deprotection | Increased steric hindrance and potential for incomplete cleavage of all groups. |
| TFA Concentration | Direct relationship; higher concentration accelerates cleavage | Higher acid concentration drives the protonation step of the SN1 mechanism. |
| Peptide Sequence | Can have a variable effect | Neighboring amino acids can influence the accessibility of the Pbf group to the acid. |
| Temperature | Direct relationship; higher temperature can speed up the reaction | Increased kinetic energy of the molecules. However, can also increase side reactions. |
Deprotection Kinetics of the Fmoc Group
The removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) group is a repetitive and crucial step in the elongation of the peptide chain. The kinetics of this deprotection must be rapid and complete to ensure a high yield of the desired peptide.
Mechanism of Fmoc Deprotection: The deprotection of the Fmoc group proceeds via a base-catalyzed β-elimination (E1cB) mechanism. acs.org The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring by a base, typically a secondary amine like piperidine. nih.gov This generates a stabilized carbanion (a dibenzofulvene intermediate), which then undergoes elimination to release the free amine of the amino acid, carbon dioxide, and dibenzofulvene. acs.orgnih.gov The liberated dibenzofulvene is a reactive electrophile that is subsequently trapped by the excess piperidine to form a stable adduct, preventing it from reacting with the newly deprotected N-terminal amine of the peptide chain. acs.orgnih.gov
Kinetics of Fmoc Deprotection: The deprotection of the Fmoc group is generally a very fast reaction. luxembourg-bio.com With a standard 20% piperidine in DMF solution, the reaction is often complete within a few minutes. chempep.com Typically, a two-step deprotection protocol is used (e.g., 3 minutes followed by 7-10 minutes) to ensure complete removal. chempep.com The rate of deprotection can be influenced by the steric hindrance of the amino acid residue. For example, the deprotection of Fmoc from an arginine residue, with its bulky Pbf-protected side chain, may require slightly longer reaction times to reach completion compared to a less hindered residue like leucine. nih.govresearchgate.net Studies have shown that for Fmoc-L-Arginine(Pbf)-OH, a minimum of 10 minutes is needed for efficient deprotection. nih.govresearchgate.net Slow deprotection kinetics can be an indicator of peptide aggregation on the solid support. luxembourg-bio.com
| Amino Acid Residue | Relative Deprotection Rate | Typical Time for >99% Completion |
|---|---|---|
| Leucine | Fast | ~3-7 minutes |
| Arginine(Pbf) | Slightly Slower | ~10 minutes |
Role of Scavengers in Minimizing Side Reactions During Pbf Cleavage
During the acidic cleavage of the Pbf group, highly reactive electrophilic species, primarily the Pbf carbocation, are generated. These can react with nucleophilic side chains of certain amino acids, leading to undesired modifications of the final peptide. Scavengers are added to the cleavage cocktail to trap these reactive species and prevent side reactions.
Common Side Reactions: The most common side reaction during Pbf cleavage is the alkylation of tryptophan residues. The indole (B1671886) ring of tryptophan is highly nucleophilic and can be readily attacked by the Pbf cation. Other sensitive residues include tyrosine, methionine, and cysteine. Methionine can be oxidized to its sulfoxide (B87167) form, and cysteine can undergo various modifications.
Common Scavengers and Their Roles: A variety of scavengers are used, often in combination, to protect the peptide during deprotection. The choice of scavengers depends on the amino acid composition of the peptide.
Triisopropylsilane (B1312306) (TIS): TIS is a very effective scavenger for carbocations generated from trityl and t-butyl based protecting groups, as well as the Pbf group. wpmucdn.com It acts as a reducing agent, donating a hydride to the carbocation and becoming a stable silylated species. nih.gov
Water: Water can act as a scavenger for tert-butyl cations and is often included in cleavage cocktails at a concentration of 2.5-5%. wpmucdn.com
1,2-Ethanedithiol (EDT): EDT is a soft nucleophile and is particularly effective at scavenging the Pbf cation and preventing the alkylation of tryptophan. sigmaaldrich.com It is also a reducing agent that helps to keep cysteine residues in their reduced state. biotage.com
Dithiothreitol (DTT): Similar to EDT, DTT is a reducing agent scavenger that prevents the oxidation of cysteine and methionine. wpmucdn.com
Thioanisole: Thioanisole is known to accelerate the removal of sulfonyl-based protecting groups like Pbf and can also act as a scavenger. sigmaaldrich.com However, it can potentially cause partial removal of some cysteine protecting groups. sigmaaldrich.com
The use of a scavenger cocktail, such as TFA/TIS/water (95:2.5:2.5) or TFA/TIS/water/EDT, is standard practice for the global deprotection of peptides containing Arg(Pbf) and other sensitive residues. sigmaaldrich.com The combination of Arg(Pbf) for arginine protection and Boc for tryptophan side-chain protection has been shown to significantly reduce tryptophan alkylation, even in the absence of traditional scavengers. researchgate.net
| Scavenger | Primary Target Side Reaction | Mechanism of Action |
|---|---|---|
| Triisopropylsilane (TIS) | Alkylation of Trp, Tyr by Pbf carbocation | Hydride donation to carbocations. |
| Water | Alkylation by t-butyl cations | Acts as a nucleophile to trap carbocations. |
| 1,2-Ethanedithiol (EDT) | Alkylation of Trp; Oxidation of Cys | Acts as a soft nucleophile and reducing agent. |
| Dithiothreitol (DTT) | Oxidation of Cys and Met | Reducing agent. |
| Thioanisole | Alkylation of Trp; accelerates Pbf removal | Acts as a nucleophilic scavenger. |
Optimization of Coupling and Deprotection Protocols in Fmoc Spps Utilizing Fmoc L Arginine Pbf Oh
Strategies for Enhanced Coupling Efficiency of Fmoc-L-Arginine(Pbf)-OH
The steric hindrance posed by the Pbf group can impede coupling reactions, necessitating carefully optimized conditions to ensure complete acylation of the growing peptide chain. chempep.com Several factors, including the choice of coupling reagents, additives, temperature, and solvents, play a pivotal role in achieving high coupling efficiency.
Influence of Coupling Reagents and Additives (e.g., DIC, OxymaPure, HBTU, HOAt)
The selection of an appropriate activation method is critical for the successful incorporation of Fmoc-L-Arg(Pbf)-OH. Carbodiimide-based reagents, such as N,N'-diisopropylcarbodiimide (DIC), are frequently used in conjunction with additives to form an active ester that is less prone to side reactions. researchgate.net Additives like OxymaPure (ethyl cyanoglyoxylate-2-oxime) and 1-hydroxybenzotriazole (B26582) (HOBt) are employed to suppress racemization and improve reaction rates. rsc.orgoxymapure.com OxymaPure, in particular, has been shown to be a highly effective additive, comparable to HOAt (1-hydroxy-7-azabenzotriazole), in preventing racemization. oxymapure.com
Uronium/aminium-based coupling reagents, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are also widely used for their high reactivity. The combination of DIC with HOBt and 4-dimethylaminopyridine (B28879) (DMAP) has been identified as a highly effective strategy for coupling Fmoc-L-Arg(Pbf)-OH, achieving yields as high as 93%. researchgate.netchemicalbook.com Microwave-assisted SPPS can further enhance the incorporation of Fmoc-L-Arg(Pbf)-OH, leading to reduced reaction times and improved yields, particularly in arginine-rich sequences. chempep.comresearchgate.net
| Coupling Reagent/Additive Combination | Key Findings | Yield (%) |
|---|---|---|
| DIC/OxymaPure | Effective in suppressing racemization and δ-lactam formation. nih.govrsc.org | Data not specified |
| DIC/HOBt/DMAP | Identified as the best method in a comparative study, achieving high yields. researchgate.netchemicalbook.com | 93 |
| HBTU/HOBt/DIEA | Used in an optimized synthesis of Argireline Acetate with high yield. researchgate.net | 90.2 |
| DIC/HOAt | Known for high efficiency and reduced racemization. oxymapure.com | Data not specified |
Temperature and Solvent Effects on Coupling Rates (e.g., NBP vs. DMF)
The choice of solvent significantly impacts the efficiency of SPPS. While N,N-dimethylformamide (DMF) has traditionally been the solvent of choice, concerns over its toxicity have led to the exploration of greener alternatives like N-butylpyrrolidinone (NBP). rsc.orgrsc.org However, the higher viscosity of NBP can impair the penetration of the coupling cocktail into the resin, potentially exacerbating issues with sterically hindered amino acids like Fmoc-L-Arg(Pbf)-OH. rsc.orgresearchgate.net
Elevating the reaction temperature can help to overcome the viscosity challenge of NBP and accelerate coupling rates. rsc.org A strategy involving in situ activation at 45°C in NBP has been successfully developed for the incorporation of Fmoc-L-Arg(Pbf)-OH. rsc.orgresearchgate.net This approach not only reduces the viscosity of the solvent but also speeds up the coupling reaction itself. rsc.org Studies have shown that solvent polarity plays a crucial role in side reactions; for instance, binary solvent mixtures with higher polarity can help mitigate δ-lactam formation. rsc.org
| Solvent | Temperature | Key Observations |
|---|---|---|
| DMF | Room Temperature | Standard solvent, but δ-lactam formation can be significant (e.g., 24% in one study). rsc.org |
| NBP | Room Temperature | Higher viscosity can impede coupling; may increase the tendency for δ-lactam formation compared to DMF. rsc.orgrsc.org |
| NBP | 45°C | Reduced viscosity and accelerated coupling rates, enabling efficient incorporation of Fmoc-L-Arg(Pbf)-OH. rsc.orgresearchgate.net |
| DMSO/2-Me-THF (4:6) | Not specified | Significantly reduced δ-lactam formation (5%) compared to DMF. rsc.org |
In Situ Activation and Multiple Coupling Approaches
In situ activation, where the coupling reagent is added directly to the mixture of the protected amino acid and the resin-bound peptide, is a cornerstone of modern SPPS. rsc.org This method is particularly beneficial for challenging couplings involving Fmoc-L-Arg(Pbf)-OH, as it minimizes the pre-activation time during which side reactions like δ-lactam formation can occur. A successful strategy in NBP at 45°C involves adding Fmoc-L-Arg(Pbf)-OH and OxymaPure to the resin, followed by a stepwise addition of DIC. rsc.orgresearchgate.net
For particularly "difficult" sequences, such as those with multiple consecutive arginine residues, a single coupling may not be sufficient to achieve complete incorporation. In such cases, a double or multiple coupling strategy is often employed. researchgate.netrsc.org This involves repeating the coupling step with a fresh portion of activated amino acid to drive the reaction to completion. While effective, this approach is less cost-efficient, especially for large-scale synthesis. rsc.org
Addressing Challenges in Arginine-Rich and "Difficult" Peptide Sequences
The synthesis of peptides containing multiple arginine residues or those with sequences known to be prone to aggregation presents significant hurdles. The primary side reactions associated with Fmoc-L-Arg(Pbf)-OH are δ-lactam formation and, in the presence of tryptophan, alkylation of the indole (B1671886) side chain.
Mitigation of δ-Lactam Formation (Arginine Lactamization)
During the activation of the carboxylic acid of Fmoc-L-Arg(Pbf)-OH, an intramolecular cyclization can occur, leading to the formation of a δ-lactam. rsc.orgrsc.org This side reaction consumes the activated amino acid, preventing its incorporation into the peptide chain and leading to the formation of deletion sequences. rsc.org The extent of δ-lactam formation is influenced by the solvent, with NBP showing a higher tendency for this side reaction compared to DMF under certain conditions. rsc.org
Strategies to mitigate δ-lactam formation include:
Optimizing Solvent Polarity: Using solvent mixtures of higher polarity, such as DMSO/2-Me-THF, has been shown to suppress lactamization. rsc.org
In Situ Activation: Minimizing the time the amino acid is in its activated state before coupling reduces the opportunity for intramolecular cyclization. rsc.org
Temperature Control: While elevated temperatures can enhance coupling, they can also promote side reactions. A balance must be found, such as the 45°C protocol in NBP. nih.govrsc.org
Choice of Protecting Group: While Pbf is widely used, alternative protecting groups like NO2 have been revisited as they can prevent δ-lactam formation. nih.gov
| Condition | Effect on δ-Lactam Formation | Reference |
|---|---|---|
| Use of NBP solvent (compared to DMF) | Can increase tendency for lactamization | rsc.org |
| Higher polarity solvent mixtures (e.g., DMSO/2-Me-THF) | Suppresses lactamization | rsc.org |
| In situ activation at 45°C in NBP | Part of a successful strategy to incorporate Fmoc-L-Arg(Pbf)-OH while managing side reactions | rsc.org |
| Use of NO2 protecting group | Prevents δ-lactam formation | nih.gov |
Prevention of Unwanted Tryptophan Alkylation
When peptides containing both arginine and tryptophan are synthesized, a significant side reaction can occur during the final cleavage and deprotection with trifluoroacetic acid (TFA). The Pbf protecting group, upon cleavage, can generate a reactive carbocation that can alkylate the nucleophilic indole ring of tryptophan. peptide.comiris-biotech.desigmaaldrich.com
The use of Fmoc-L-Arg(Pbf)-OH was specifically introduced to reduce this alkylation compared to its predecessor, Fmoc-L-Arg(Pmc)-OH. peptide.compeptide.com The Pbf group is cleaved under more moderate acid conditions, resulting in significantly less tryptophan alkylation. peptide.com For example, a 3-hour cleavage with TFA resulted in 69% of the desired peptide when using Fmoc-L-Arg(Pbf)-OH, compared to only 46% with Fmoc-L-Arg(Pmc)-OH. peptide.com
To further minimize this side reaction, the following strategies are employed:
Use of Scavengers: The cleavage cocktail should contain scavengers, such as triisopropylsilane (B1312306) (TIS) and water, to quench the reactive cations generated during deprotection. sigmaaldrich.com
Indole Protection of Tryptophan: The most effective method to prevent this side reaction is to use a tryptophan derivative with its indole side chain protected, typically with a tert-butoxycarbonyl (Boc) group (Fmoc-L-Trp(Boc)-OH). iris-biotech.desigmaaldrich.com
Regimens for Fmoc Deprotection in the Presence of Acid-Labile Pbf
The successful incorporation of arginine into a peptide sequence using Fmoc-Solid Phase Peptide Synthesis (SPPS) hinges on the careful selection of a side-chain protecting group that remains stable during the iterative Nα-Fmoc deprotection steps but is readily cleavable during the final resin cleavage and global deprotection. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is widely used for this purpose due to its stability under the basic conditions required for Fmoc removal and its lability in strong acids like trifluoroacetic acid (TFA). chempep.comaltabioscience.com The standard regimen for Fmoc deprotection involves treatment with a mild base, which is typically a solution of piperidine (B6355638) in a polar aprotic solvent. altabioscience.com
The mechanism of Fmoc removal proceeds via a base-catalyzed β-elimination. nih.gov A secondary amine, such as piperidine, abstracts the acidic proton on the fluorenyl ring system. altabioscience.comnih.gov This is followed by an elimination reaction that liberates the free Nα-amine of the peptide and produces a dibenzofulvene (DBF) intermediate. nih.gov The excess piperidine in the reaction mixture then acts as a scavenger, trapping the reactive DBF to form a stable adduct that is washed away. altabioscience.comredalyc.org
Standard protocols typically employ a 20% solution of piperidine in N,N-dimethylformamide (DMF) for Fmoc deprotection. chempep.comaltabioscience.comresearchgate.netnih.gov The Pbf group on the arginine side chain is designed to be completely stable under these basic conditions, ensuring the integrity of the guanidinium (B1211019) group throughout the synthesis cycles. chempep.com This orthogonality is a cornerstone of the Fmoc/tBu strategy, where the Nα-protecting group is base-labile and the side-chain protecting groups are acid-labile. altabioscience.com
While the Pbf group is stable, the efficiency and kinetics of the Fmoc deprotection step for Fmoc-L-Arg(Pbf)-OH can be influenced by the steric hindrance of the bulky Pbf group. mdpi.com Research comparing the deprotection kinetics of different amino acids has shown that the removal of the Fmoc group from arginine can be slower than from less sterically hindered residues like leucine. nih.gov This has led to the optimization of deprotection protocols to ensure complete removal of the Fmoc group from arginine residues, which may include extending the reaction time or performing a second deprotection step. mdpi.com
Kinetic studies have been performed to compare the efficiency of different deprotection reagents on Fmoc-L-Arg(Pbf)-OH. One study compared standard piperidine (PP) with 4-methylpiperidine (B120128) (4MP) and piperazine (B1678402) (PZ). The results indicated that for complete deprotection of Fmoc from the arginine residue, a minimum reaction time of 10 minutes is required. nih.govmdpi.com At this time point, no significant differences were observed between the three reagents. However, at shorter time intervals, piperazine was found to be less efficient than piperidine and 4-methylpiperidine. nih.govmdpi.com
The following table summarizes the deprotection kinetics for Fmoc-L-Arg(Pbf)-OH using these different reagents, illustrating the time required to achieve efficient Fmoc removal.
Data derived from kinetic studies on Fmoc-L-Arg(Pbf)-OH. nih.govmdpi.com The values represent the approximate percentage of Fmoc group removal.
Ultimately, the standard regimen of 20% piperidine in DMF is robust and widely applicable for the deprotection of Fmoc-L-Arg(Pbf)-OH. nih.gov However, for sequences that are particularly difficult or contain multiple arginine residues, protocols may be optimized by increasing the deprotection time or employing a double-deprotection strategy to ensure quantitative removal of the Fmoc group before the subsequent coupling step. mdpi.com
Comparative Performance Analysis of Fmoc L Arginine Pbf Oh with Alternative Arginine Protecting Groups
Comparative Acid Lability and Cleavage Efficiency (Pbf vs. Mtr, Pmc, MIS)
The efficiency of the final deprotection step, where the protecting group is removed from the arginine side chain, is critically dependent on its lability to acid, typically trifluoroacetic acid (TFA). The rate of cleavage directly influences the required exposure time to harsh acidic conditions, which can be detrimental to sensitive peptide sequences.
The acid lability of these common sulfonyl-based protecting groups follows a clear trend: MIS > Pbf > Pmc > Mtr . peptide.comnih.govnih.govub.edu
Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl): This is the most acid-stable group in this comparison. Its removal often requires prolonged treatment with TFA, sometimes for several hours or even overnight, particularly in peptides containing multiple arginine residues. nih.govmdpi.com These extended deprotection times increase the risk of acid-catalyzed side reactions elsewhere in the peptide. peptide.com
Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl): The Pmc group was developed to be more acid-labile than Mtr, significantly reducing deprotection times. nih.govpeptide.com However, its removal can still be sluggish, especially in arginine-rich sequences.
Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): The Pbf group, featuring a five-membered furan (B31954) ring, is slightly more acid-labile than the six-membered chroman ring of Pmc. nih.govnih.gov This increased lability allows for faster and more efficient cleavage, typically complete within 1-2 hours for most peptides. nih.gov This faster removal makes Pbf a superior choice over Pmc for synthesizing peptides with high arginine content. peptide.com
MIS (1,2-dimethylindole-3-sulfonyl): The MIS group is the most acid-labile among the four, showing significantly improved deprotection kinetics compared to Pbf. nih.govub.edu In one study, a model peptide protected with MIS was completely deprotected in 30 minutes with 50% TFA in DCM, whereas only 4% of the Pbf-protected peptide was cleaved under the same conditions. nih.gov This high lability is particularly advantageous for complex syntheses involving acid-sensitive moieties or multiple arginine residues. ub.edu
| Protecting Group | Relative Acid Lability | Typical Deprotection Time | Key Characteristics |
|---|---|---|---|
| Mtr | Low | Very long (overnight possible) nih.gov | Most acid-stable; requires harsh, prolonged cleavage. peptide.commdpi.com |
| Pmc | Moderate | Long (several hours) | More labile than Mtr, but can be slow in multi-Arg sequences. nih.govpeptide.com |
| Pbf | High | 1-2 hours nih.gov | More labile than Pmc; the current standard for Fmoc-SPPS. nih.govnih.gov |
| MIS | Very High | ~30 minutes nih.gov | Significantly more labile than Pbf; ideal for sensitive peptides. ub.edu |
Comparative Profiles of Side Product Formation (e.g., Lactamization, Alkylation)
Protecting groups must not only be efficiently cleaved but must also prevent side reactions during both the coupling and deprotection stages. Two primary side reactions associated with arginine are δ-lactam formation during coupling and alkylation of sensitive residues (like tryptophan) during final cleavage.
δ-Lactamization: This intramolecular cyclization occurs during the activation of the Fmoc-Arg-OH carboxylic acid for coupling, forming an inactive δ-lactam. nih.govrsc.org This side reaction consumes the activated amino acid, leading to lower coupling efficiency and the formation of des-arginine deletion sequences. rsc.org The choice of protecting group can influence the rate of this side reaction. Studies have shown that Fmoc-Arg(Pbf)-OH is susceptible to δ-lactam formation. nih.govmdpi.com For instance, when comparing kinetics, the formation of δ-lactam from Fmoc-Arg(Pbf)-OH was found to be significantly faster and greater than that from an Fmoc-Arg(NO₂)-OH derivative. mdpi.com This remains a notable drawback of the Pbf group. nih.govmdpi.com
Alkylation of Tryptophan: During the acidic conditions of final cleavage, the cleaved protecting group generates a reactive cationic species. This cation can modify other residues, with the indole (B1671886) side chain of tryptophan being particularly susceptible to this alkylation. peptide.compeptide.com
Pmc: The Pmc group is known to cause significant alkylation of tryptophan residues during deprotection. peptide.comnih.gov This side reaction can severely reduce the yield of the desired peptide and complicate purification. peptide.com
Pbf: The Pbf group was specifically introduced to mitigate this issue. It generates a less reactive cation upon cleavage, resulting in significantly reduced levels of tryptophan alkylation compared to Pmc, especially when scavengers are omitted. peptide.comresearchgate.netpeptide.com This makes Fmoc-Arg(Pbf)-OH the preferred reagent for synthesizing peptides that contain both arginine and tryptophan. peptide.com
MIS: The MIS group is reported to be highly compatible with tryptophan-containing peptides, with studies showing no detectable Trp alkylation or sulfonation after cleavage. ub.edu
| Protecting Group | Tendency for δ-Lactamization | Risk of Trp Alkylation |
|---|---|---|
| Mtr | Data less common; focus is on cleavage difficulty | High |
| Pmc | Susceptible nih.gov | High peptide.comnih.gov |
| Pbf | Susceptible; a known drawback nih.govmdpi.com | Low (significantly less than Pmc) peptide.comresearchgate.net |
| MIS | Data less common; focus is on lability | Very Low (compatible with Trp) ub.edu |
Impact on Overall Peptide Yield and Purity in Challenging Syntheses
The differences in cleavage efficiency and side reaction profiles directly affect the outcome of challenging syntheses, such as those involving long sequences, multiple arginine residues, or acid-sensitive modifications.
The use of Fmoc-Arg(Pbf)-OH over Fmoc-Arg(Pmc)-OH leads to demonstrably higher yields and purity, particularly in tryptophan-containing peptides. In a widely cited example, a 3-hour TFA cleavage of a peptide containing both Arg and Trp resulted in a 69% yield of the desired product when Arg(Pbf) was used, compared to only 46% with Arg(Pmc). peptide.compeptide.compeptide.com This difference is almost entirely attributable to the reduction in tryptophan alkylation afforded by the Pbf group.
For syntheses with a high density of arginine residues, the faster deprotection of Pbf compared to Pmc and Mtr is crucial. peptide.compeptide.com Shorter exposure to TFA minimizes cumulative damage to the peptide. However, even Pbf can require extended cleavage times for multi-arginine peptides. nih.gov In these highly demanding cases, the superior acid lability of the MIS group offers a significant advantage, enabling rapid and clean deprotection that preserves peptide integrity and maximizes purity. ub.edu The ability to achieve complete deprotection under milder or shorter acid treatment is a key factor in obtaining high-purity crude products for complex targets.
Economic and Practical Considerations for Industrial-Scale Applications
While performance is a key metric, economic and practical factors are critical for industrial-scale peptide manufacturing.
Cost: Fmoc-Arg(Pbf)-OH is notoriously one of the most expensive protected proteinogenic amino acids used in SPPS. nih.govmdpi.comresearchgate.net On a 100-gram scale, its cost can be approximately ten times higher than that of a simpler derivative like Fmoc-Phe-OH. nih.govmdpi.com The complex synthesis of the Pbf sulfonyl chloride intermediate contributes significantly to this high price. nih.govmdpi.com This high upfront cost is a major consideration for large-scale manufacturing, where reagent costs can dominate the budget.
Process Efficiency: Despite its high cost, the use of Fmoc-Arg(Pbf)-OH can be economically justified by improvements in process efficiency. Compared to the older Mtr and Pmc groups, the benefits of Pbf include:
Higher Crude Purity: Lower incidence of side products like tryptophan alkylation results in a cleaner crude peptide. peptide.com
Simplified Purification: A purer crude product reduces the burden on downstream purification steps (e.g., HPLC), which are often a major bottleneck and expense in industrial peptide production.
Therefore, the higher initial cost of the raw material can be offset by savings in time, reduced solvent consumption for purification, and higher final yields of the active pharmaceutical ingredient (API). However, the propensity for δ-lactamization can necessitate repetitive couplings, which increases reagent consumption and process time, thereby eroding some of the economic benefits. researchgate.net Furthermore, the significant acid stability of Pbf (relative to the ideal) can still pose challenges in large-scale syntheses, making more labile and efficient groups like MIS a potentially more cost-effective, high-performance alternative in the long run, provided its own manufacturing costs are competitive. ub.edu
Analytical and Characterization Methodologies for Fmoc L Arginine Pbf Oh in Spps Research
Chromatographic Techniques for Reaction Monitoring (e.g., HPLC, RP-HPLC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC), are indispensable tools for monitoring the progress of coupling reactions involving Fmoc-L-Arg(Pbf)-OH. These methods allow for the real-time or near real-time assessment of reaction completeness, the detection of side products, and the quantification of reactants and products in the reaction supernatant.
Researchers utilize RP-HPLC to analyze the supernatant of the coupling reaction to monitor the consumption of Fmoc-L-Arg(Pbf)-OH and the formation of byproducts. csic.es For instance, a typical analytical method might employ a C18 column with a gradient elution system, often using water and acetonitrile with an additive like trifluoroacetic acid (TFA). rsc.org By comparing the chromatograms over time, scientists can determine the kinetics of the coupling reaction and identify any issues, such as the formation of the inactive δ-lactam, a common side reaction associated with arginine derivatives. csic.esrsc.org
The analysis of the cleaved peptide by HPLC provides a comprehensive picture of the success of the Fmoc-L-Arg(Pbf)-OH incorporation. csic.es This allows for the quantification of the desired peptide product versus any deletion sequences (des-Arg peptides) that may have formed due to incomplete coupling. rsc.org Studies have shown that by carefully analyzing HPLC data, coupling protocols can be optimized, for example, by adjusting temperature, solvent, or activation reagents to maximize the incorporation of Fmoc-L-Arg(Pbf)-OH. csic.esrsc.org
Table 1: Representative HPLC Conditions for Monitoring Fmoc-L-Arg(Pbf)-OH Reactions
| Parameter | Condition | Reference |
| Column | Phenomenex Aeris™ C18 (3.6 µm, 4.6 x 150 mm) | rsc.org |
| Mobile Phase A | 0.1% TFA in H₂O | rsc.org |
| Mobile Phase B | 0.1% TFA in CH₃CN | rsc.org |
| Flow Rate | 1.0 mL/min | rsc.org |
| Detection | UV at 220 nm | rsc.org |
| Gradient (Coupling Quantification) | 10–25% B into A | rsc.org |
| Gradient (δ-lactamization Study) | 30–95% B into A in 15 min | rsc.org |
Spectroscopic Approaches for Structural Elucidation of Intermediates and Side Products
Spectroscopic methods are critical for the structural confirmation of the desired peptide and the identification of any intermediates or side products that may arise during the coupling of Fmoc-L-Arg(Pbf)-OH. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.
Mass Spectrometry (MS): MS is a powerful tool for verifying the molecular weight of the final peptide, confirming the successful incorporation of the arginine residue. It can also be used to identify side products by their mass. For example, the presence of a des-Arg peptide would be indicated by a mass difference corresponding to the Arg(Pbf) residue. Electrospray ionization (ESI-MS) is commonly used for the analysis of peptides synthesized via SPPS. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not as routinely used for on-resin analysis during SPPS, NMR spectroscopy is invaluable for the detailed structural elucidation of isolated intermediates and side products. ¹H NMR and ¹³C NMR can provide detailed information about the chemical environment of each atom in a molecule, allowing for the unambiguous identification of structures. chemicalbook.comox.ac.uk For instance, NMR was used to characterize the δ-lactam side product of Fmoc-Arg(Pbf)-OH, confirming its structure and helping to understand the mechanism of its formation.
Table 2: Spectroscopic Data for Fmoc-L-Arg(Pbf)-OH and Related Species
| Compound | Analytical Technique | Key Observations | Reference |
| Fmoc-L-Arg(Pbf)-OH | ¹H NMR | Characteristic signals for the Fmoc, Pbf, and arginine protons. | chemicalbook.com |
| Fmoc-L-Arg(Pbf)-OH | ¹³C NMR | Broadened signal for the Cα carbon has been reported. | ox.ac.uk |
| H-Arg(Pbf)-OH | ESI-MS | Used to assign HPLC peaks during deprotection studies. | nih.gov |
| Peptide containing Arg(Pbf) | Mass Spectrometry | Confirms the mass of the full-length peptide and identifies potential side products with mass shifts. | luxembourg-bio.com |
Quantitative Analysis of Amino Acid Incorporation and Protecting Group Removal
Quantifying the extent of amino acid incorporation and the completeness of protecting group removal are crucial checkpoints in SPPS. For Fmoc-L-Arg(Pbf)-OH, both the coupling efficiency and the subsequent Fmoc deprotection must be carefully monitored.
Quantitative Fmoc Release Assay: A widely used method for quantifying the incorporation of an Fmoc-protected amino acid is the spectrophotometric determination of the Fmoc group cleaved from the resin. chempep.com After the coupling step, the resin is treated with a piperidine (B6355638) solution to remove the Fmoc group. The resulting dibenzofulvene-piperidine adduct has a strong UV absorbance around 301 nm. temple.eduiris-biotech.de By measuring the absorbance of the solution, the amount of Fmoc group released can be calculated, which directly corresponds to the amount of amino acid coupled to the resin. This method is also used to determine the initial loading of the resin. researchgate.net
Kaiser Test (Ninhydrin Test): The Kaiser test is a qualitative colorimetric test used to detect the presence of free primary amines on the resin. chempep.compeptide.com After the coupling of Fmoc-L-Arg(Pbf)-OH, a negative Kaiser test (the resin beads remain colorless or yellow) indicates that the coupling reaction has gone to completion, as there are no free amino groups remaining. peptide.compeptide.com Conversely, a positive test (a blue or purple color) signifies incomplete coupling, necessitating a recoupling step. peptide.com It is important to note that the Fmoc group can be somewhat labile under the heating conditions of the Kaiser test, which can sometimes lead to false positive results. peptide.com
Table 3: Common Methods for Quantitative Analysis in SPPS
| Method | Purpose | Principle | Result Interpretation | Reference |
| Quantitative Fmoc Release Assay | Quantify amino acid incorporation and resin loading. | Spectrophotometric measurement of the dibenzofulvene-piperidine adduct released after Fmoc deprotection. | Absorbance is proportional to the amount of coupled amino acid. | chempep.comiris-biotech.de |
| Kaiser Test (Ninhydrin Test) | Qualitatively detect free primary amines to assess coupling completion. | Ninhydrin reacts with primary amines to produce a colored product. | Blue/purple color indicates incomplete coupling; yellow/colorless indicates complete coupling. | peptide.compeptide.com |
Specialized Applications and Derivative Synthesis in Advanced Peptide Chemistry
Incorporation into Peptide Scaffolds for Drug Discovery and Development
Fmoc-L-Arg(Pbf)-OH is instrumental in the solid-phase peptide synthesis (SPPS) of peptide-based therapeutics. chemimpex.comcaymanchem.com The incorporation of arginine residues is crucial for the biological activity and pharmacokinetic properties of many therapeutic peptides. chemimpex.com The use of the Pbf protecting group is advantageous as it is readily cleaved under moderately acidic conditions, such as with trifluoroacetic acid (TFA), which is a standard final step in Fmoc-based SPPS. chempep.compeptide.com This efficient deprotection minimizes side reactions, such as the alkylation of sensitive residues like tryptophan, leading to higher purity and yield of the target peptide. peptide.compeptide.com
Cell-Penetrating Peptides (CPPs) and Antimicrobial Peptides
Arginine-rich peptides are prominent in the development of cell-penetrating peptides (CPPs) and antimicrobial peptides (AMPs). chempep.com The positively charged guanidinium (B1211019) group of arginine at physiological pH facilitates interaction with negatively charged cell membranes, promoting cellular uptake. nih.gov Fmoc-L-Arg(Pbf)-OH is a key building block for synthesizing these peptides, ensuring the correct and efficient incorporation of multiple arginine residues. chempep.comnih.gov For instance, in the synthesis of various CPPs, such as those derived from TAT protein, Fmoc-L-Arg(Pbf)-OH is a standard reagent used in the Fmoc/tBu solid-phase synthesis strategy. nih.govnih.gov Similarly, the development of novel AMPs often relies on the inclusion of arginine to enhance membrane permeability and antimicrobial activity. peptide.com
Interactive Data Table: Examples of Peptides Synthesized Using Fmoc-L-Arg(Pbf)-OH
| Peptide Class | Example | Key Role of Arginine | Reference |
| Cell-Penetrating Peptides (CPPs) | TAT-derived peptides | Facilitates cellular uptake through electrostatic interactions with the cell membrane. | nih.gov |
| Antimicrobial Peptides (AMPs) | Oncocin analogs | Improves bioavailability and antibacterial activity. | peptide.com |
| GLP-1 Analogs | Semaglutide, Tirzepatide | Contributes to the overall structure and function of these therapeutic peptides. | etwinternational.com |
| RGD Peptides | Cyclic RGD peptides | Forms part of the recognition sequence for integrin binding. | chemicalbook.com |
Bioconjugation Strategies Involving Arginine Residues
The arginine side chain, once deprotected, can be a site for bioconjugation, although it is less commonly used than lysine (B10760008) or cysteine for this purpose. However, the guanidinium group can play a significant role in the binding and solubility of the final conjugate. chempep.com The synthesis of peptides intended for bioconjugation benefits from the use of Fmoc-L-Arg(Pbf)-OH to ensure that the arginine residues are protected until the final deprotection step, preventing unwanted side reactions during the conjugation of other parts of the peptide. chempep.com For example, in constructing complex systems like gene delivery vectors, Fmoc-Arg(Pbf)-OH has been used to synthesize peptide components that are then conjugated to other molecules. merckmillipore.com
Synthesis of Post-Translationally Modified Arginine Analogs (e.g., Methylated Arginine Derivatives)
Post-translational modifications (PTMs) of arginine, particularly methylation, are critical in regulating protein function and expression. merckmillipore.com The synthesis of peptides containing methylated arginine is facilitated by the use of specialized derivatives of Fmoc-L-Arg(Pbf)-OH. These derivatives allow for the direct incorporation of mono- or dimethylated arginine residues during SPPS, which is a more specific and efficient method than post-synthetic methylation. merckmillipore.com
Commercially available derivatives such as Fmoc-Arg(Me,Pbf)-OH are used in standard Fmoc SPPS protocols to introduce mono-methylated arginine into a peptide sequence. sigmaaldrich.comiris-biotech.de The Pbf group protects the methylated guanidino group during synthesis and is removed during the final TFA cleavage. sigmaaldrich.com This approach has been used to synthesize arrays of histone-related peptides containing methylated arginine, which are valuable tools for studying epigenetics. sigmaaldrich.com
Interactive Data Table: Derivatives for Synthesizing Modified Arginine Peptides
| Derivative Name | Modification | CAS Number | Molecular Formula | Key Application | Reference |
| Fmoc-Arg(Me,Pbf)-OH | Monomethylated Arginine | 1135616-49-7 | C35H42N4O7S | Synthesis of peptides with N-omega-methylated arginine for studying PTMs. | sigmaaldrich.comiris-biotech.de |
| Fmoc-ADMA(Pbf)-OH | Asymmetric Dimethylarginine | --- | --- | Synthesis of peptides containing asymmetric dimethylarginine. | merckmillipore.com |
| Fmoc-SDMA(Pbf)-OH | Symmetric Dimethylarginine | --- | --- | Synthesis of peptides containing symmetric dimethylarginine. | merckmillipore.com |
Utilization of Isotope-Labeled Fmoc-L-Arginine(Pbf)-OH in Mechanistic and Metabolic Studies
Isotopically labeled amino acids are indispensable tools for mechanistic and metabolic studies, as well as for quantitative proteomics and biomolecular NMR. isotope.comisotope.com Fmoc-L-Arg(Pbf)-OH is available with stable isotopes such as ¹³C and ¹⁵N incorporated into the arginine backbone. isotope.comisotope.comsilantes.comeurisotop.comeurisotop.com
These labeled building blocks can be incorporated into peptides using standard SPPS techniques. The resulting isotopically enriched peptides can then be used as internal standards in mass spectrometry-based quantitative proteomics or for structural and dynamic studies by NMR. For example, Fmoc-L-Arg(¹³C₆, ¹⁵N₄)(Pbf)-OH allows for the synthesis of peptides where the arginine residue is fully labeled with heavy isotopes, aiding in the unambiguous identification and quantification of arginine-containing peptides in complex biological samples. isotope.comisotope.com
Role in High-Throughput and Parallel Peptide Synthesis Methodologies
Fmoc-L-Arg(Pbf)-OH is a standard and essential reagent for solid-phase peptide synthesis (SPPS), the foundational technology for high-throughput and parallel synthesis methods. medchemexpress.comadvancedchemtech.com Its compatibility with automated peptide synthesizers and standard Fmoc-SPPS protocols makes it suitable for the rapid synthesis of large peptide libraries. chempep.com The reliable performance of Fmoc-L-Arg(Pbf)-OH, including its high solubility in common SPPS solvents like DMF and its efficient coupling, is critical for the success of these high-throughput approaches. chempep.com
However, the incorporation of Fmoc-L-Arg(Pbf)-OH can sometimes be challenging due to the steric hindrance of the Pbf group and the potential for side reactions like lactam formation. chemicalbook.comrsc.org Research has focused on optimizing the coupling conditions for this amino acid to improve efficiency in demanding applications like large-scale and high-throughput synthesis. chemicalbook.comrsc.orgcds-bsx.comrsc.org Strategies include the use of specific coupling reagents, such as COMU, or alternative solvents like N-butylpyrrolidinone (NBP) to enhance reaction rates and yields, particularly in automated and parallel synthesis platforms. chemicalbook.comrsc.org
Computational and Theoretical Insights into Fmoc L Arginine Pbf Oh Reactivity
Molecular Dynamics Simulations and Conformational Analysis of the Protected Residue
While comprehensive molecular dynamics (MD) simulations specifically detailing the conformational landscape of the isolated Fmoc-L-Arg(Pbf)-OH molecule are not extensively documented in publicly available literature, insights can be drawn from its known behavior in synthesis and from general principles of molecular mechanics.
The Pbf group is large and sterically demanding. This bulkiness influences the rotational freedom around the various single bonds within the arginine side chain. MD simulations of peptides containing unprotected arginine have shown that the side chain is flexible, capable of adopting multiple rotameric states. However, the attachment of the Pbf group via the sulfonyl linkage to the guanidinium (B1211019) group significantly constrains this flexibility.
Quantum Chemical Calculations of Protecting Group Activation and Cleavage Pathways
The removal of the Pbf group is a critical step in the final deprotection of a synthetic peptide, typically achieved using strong acids like trifluoroacetic acid (TFA). chempep.compeptide.com While specific quantum chemical studies detailing the precise mechanism and energetics for Pbf cleavage are not widely published, the general mechanism for the acid-catalyzed cleavage of sulfonyl-type protecting groups is understood and can be described qualitatively.
The cleavage is believed to proceed via an acid-catalyzed aromatic substitution mechanism. The key steps are:
Protonation: The reaction is initiated by the protonation of one of the oxygen atoms on the sulfonyl group or, more likely, the electron-rich dihydrobenzofuran ring. Protonation of the ring activates it towards cleavage.
S-N Bond Cleavage: The protonated intermediate undergoes cleavage of the sulfur-nitrogen bond connecting the Pbf group to the guanidinium moiety. This step is the rate-determining step and is facilitated by the stability of the resulting carbocation on the dihydrobenzofuran ring. The numerous methyl groups on the ring are electron-donating, which helps to stabilize this positive charge.
Cation Trapping: The released Pbf cation is a reactive electrophile that must be trapped by "scavenger" molecules (e.g., water, triisopropylsilane) present in the cleavage cocktail to prevent it from reacting with nucleophilic residues in the peptide, such as tryptophan or methionine. sigmaaldrich.com
Quantum chemical calculations, such as Density Functional Theory (DFT), would be invaluable for quantifying this pathway. Such calculations could determine the activation energy barriers for each step, identify the precise structure of transition states, and compare the energetics of Pbf cleavage versus competing side reactions. This would allow for a more rational design of cleavage cocktails and protecting groups with fine-tuned lability.
In Silico Prediction of Side Reactions and Their Energetics
Computational methods can be employed to predict the likelihood and energetic favorability of side reactions involving Fmoc-L-Arg(Pbf)-OH. Two of the most significant side reactions are δ-lactam formation and modification of sensitive residues by the cleaved protecting group.
δ-Lactam Formation: During the activation of the carboxylic acid for coupling, the δ-nitrogen of the arginine side chain can perform an intramolecular nucleophilic attack on the activated carboxyl group. This results in the formation of a stable six-membered cyclic amide, known as a δ-lactam, rendering the amino acid derivative incapable of coupling to the peptide chain. mdpi.comnih.govrsc.org This side reaction consumes the activated amino acid, leading to lower yields and the potential for deletion sequences (des-Arg peptides) in the final product. nih.govrsc.org
Experimental studies have shown that Fmoc-L-Arg(Pbf)-OH is particularly susceptible to this side reaction. mdpi.comnih.gov In one comparative study, activation of Fmoc-L-Arg(Pbf)-OH resulted in the formation of 12% δ-lactam after 30 minutes, a rate four times higher than that observed for an equivalent Arg(NO₂)-protected derivative under the same conditions. nih.gov While specific in silico calculations of the energetics for this reaction are not detailed in the reviewed literature, computational models could predict the activation barrier for this intramolecular cyclization versus the desired intermolecular coupling reaction. Such a model would likely show that the geometric arrangement of the activated carboxyl group and the side chain in Fmoc-L-Arg(Pbf)-OH allows for a favorable transition state for cyclization.
Tryptophan Alkylation: Upon cleavage with TFA, the liberated Pbf cation can act as an alkylating agent, attacking electron-rich amino acid side chains. Tryptophan is particularly susceptible to this modification. peptide.com The Pbf group was, in fact, developed as an improvement over the earlier 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group, in part because it shows a reduced tendency for this side reaction. peptide.com One study demonstrated that after a 3-hour cleavage in TFA, the use of Arg(Pbf) resulted in a 69% yield of the desired peptide, compared to only 46% when Arg(Pmc) was used, with the difference largely attributed to reduced tryptophan alkylation. peptide.compeptide.com In silico modeling could calculate the relative stability of the Pbf and Pmc cations and the energy barriers for their reaction with the indole (B1671886) ring of tryptophan, providing a theoretical basis for this observed experimental difference.
Structure-Activity Relationship Studies of Pbf and Related Sulfonyl Protecting Groups
The effectiveness of a protecting group is primarily defined by its ability to remain stable throughout the synthesis and then be removed cleanly and efficiently under specific conditions. For arginine, a range of sulfonyl-based protecting groups has been developed, and their relative lability is a direct function of their chemical structure. Computational studies, complemented by extensive experimental data, have elucidated a clear structure-activity relationship (SAR).
The acid lability of sulfonyl groups is governed by the electronic properties of the aromatic ring to which they are attached. Electron-donating substituents on the ring increase its electron density, making it more susceptible to protonation and subsequent cleavage. This electronic effect stabilizes the cationic intermediate formed upon cleavage.
A key structural feature influencing lability is the nature of the fused ring system. The Pbf group, containing a five-membered dihydrobenzofuran ring, is significantly more acid-labile than the Pmc group, which has a six-membered chroman ring. mdpi.com This difference is attributed to the greater stability of the carbocation formed from the five-membered ring system.
Further studies have expanded this SAR to include a wider array of sulfonyl protecting groups. The 1,2-dimethylindole-3-sulfonyl (MIS) group, for instance, is even more acid-labile than Pbf, allowing for deprotection under milder TFA conditions. ub.edursc.org The general order of acid lability for common sulfonyl protecting groups has been established through experimental comparisons.
| Protecting Group | Abbreviation | Relative Acid Lability | Key Structural Feature |
| Tosyl | Tos | Lowest | Simple p-toluene ring |
| Mesityl-2-sulfonyl | Mts | Low | Trimethylbenzene ring |
| 4-methoxy-2,3,6-trimethylphenylsulfonyl | Mtr | Moderate | Methoxy and trimethyl groups |
| 2,2,5,7,8-pentamethylchroman-6-sulfonyl | Pmc | High | Fused six-membered chroman ring |
| 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Higher | Fused five-membered benzofuran ring |
| 1,2-dimethylindole-3-sulfonyl | MIS | Highest | Fused indole ring system |
This trend highlights a clear SAR: increasing the electron-donating ability and optimizing the geometry of the aromatic system (e.g., five-membered vs. six-membered fused rings) enhances the rate of acid-catalyzed cleavage. mdpi.comub.edu While simple addition of electron-donating groups is a primary strategy, maintaining the planarity of the aromatic system is also crucial for achieving high acid lability. ub.edu
Future Perspectives and Sustainable Innovations in Fmoc L Arginine Pbf Oh Research
Development of Next-Generation Arginine Protecting Groups with Enhanced Lability and Selectivity
The guanidino group of arginine presents a significant challenge in peptide synthesis, necessitating robust protection to prevent side reactions. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group has been a popular choice in Fmoc-based SPPS due to its acid lability. However, its removal can sometimes be sluggish, especially in peptides containing multiple arginine residues, and can lead to side reactions with sensitive amino acids like tryptophan. peptide.com These limitations have spurred the development of next-generation protecting groups with improved properties.
Researchers are focused on creating new protecting groups that are more acid-labile than Pbf, allowing for milder deprotection conditions and reducing the potential for side reactions. ub.edu One such example is the 1,2-dimethylindole-3-sulfonyl (MIS) group, which has been shown to be more readily cleaved by trifluoroacetic acid (TFA) than both Pbf and the earlier 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group. ub.edu Other novel, mild acid-labile protecting groups that have been explored include the 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl (5-dibenzosuberyl) and 5H-dibenzo[a,d]cyclohepten-5-yl (5-dibenzosuberenyl) groups. nih.govresearchgate.net These have demonstrated facile deprotection with mild acid in under 30 minutes. nih.gov
There is also a renewed interest in revisiting older protecting groups with modern methodologies. For instance, the nitro (NO2) group, one of the earliest protecting groups for arginine, is being re-evaluated. nih.govresearchgate.netresearchgate.net Recent studies have shown that the NO2 group can effectively prevent the formation of δ-lactam, a major side reaction during arginine incorporation. nih.govresearchgate.net Furthermore, new methods for the removal of the NO2 group using reagents like stannous chloride (SnCl2) under mild acidic conditions are being developed, offering an orthogonal deprotection strategy. nih.gov
The ultimate goal is to develop a protecting group that is not only highly labile under specific conditions but also completely orthogonal to the Fmoc group and other side-chain protecting groups, thereby streamlining the synthesis of complex, arginine-rich peptides.
| Protecting Group | Abbreviation | Key Features | Cleavage Conditions |
|---|---|---|---|
| 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Commonly used in Fmoc-SPPS; moderately acid labile. | High concentrations of TFA. ub.edu |
| 2,2,5,7,8-pentamethylchroman-6-sulfonyl | Pmc | More acid stable than Pbf. | Stronger acid conditions or longer reaction times with TFA. peptide.comub.edu |
| 4-methoxy-2,3,6-trimethylbenzenesulfonyl | Mtr | One of the earlier sulfonyl-based protecting groups. | TFA/thioanisole. peptide.com |
| 1,2-dimethylindole-3-sulfonyl | MIS | More acid-labile than Pbf and Pmc. ub.edu | Milder TFA conditions. ub.edu |
| 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl | 5-dibenzosuberyl | Mild acid-labile. nih.govresearchgate.net | 25% TFA in less than 30 minutes. nih.gov |
| Nitro | NO2 | Prevents δ-lactam formation; orthogonal removal possible. nih.govresearchgate.net | SnCl2 in mild acid. nih.gov |
Integration of Green Chemistry Principles in Fmoc-L-Arginine(Pbf)-OH Synthesis and Application
The principles of green chemistry are increasingly being applied to peptide synthesis to reduce its environmental impact. A primary focus has been the replacement of hazardous solvents, such as N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP), which are commonly used in large quantities for SPPS. rgdiscovery.com Researchers are actively investigating and identifying greener alternatives that are less toxic, biodegradable, and derived from renewable resources. rgdiscovery.comtandfonline.com
Promising green solvents that have been evaluated include 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), N-butylpyrrolidone (NBP), and various solvent mixtures. rgdiscovery.comtandfonline.combiotage.com For instance, NBP has shown performance on par with DMF in peptide synthesis and is non-toxic and biodegradable. rgdiscovery.com Other innovative solvent systems, such as a mixture of N-formylmorpholine (NFM) and anisole, have been successfully used in ultrasound-assisted green SPPS. rsc.org
Beyond solvent replacement, another key strategy is the adoption of a minimal-protection SPPS (MP-SPPS) approach. researchgate.net This involves the use of side-chain unprotected arginine derivatives where possible, which significantly improves the atom economy of the synthesis process. unibo.itrsc.orgresearchgate.net By eliminating the need for a side-chain protecting group, the number of synthesis and deprotection steps is reduced, leading to less waste generation. rsc.orgrsc.org The combination of Oxyma Pure and tert-butyl ethyl carbodiimide (TBEC) has been shown to allow for the use of side-chain free arginine in green solvents. rsc.org This approach not only enhances sustainability but also simplifies the final cleavage and purification steps by reducing the formation of impurities from protecting group removal. rsc.orgresearchgate.netrsc.org
| Green Solvent/Mixture | Key Advantages | Considerations |
|---|---|---|
| 2-methyltetrahydrofuran (2-MeTHF) | Less toxic than DMF/NMP; can provide high crude purity. biotage.com | Deprotection conditions may require optimization. biotage.com |
| Cyclopentyl methyl ether (CPME) | Substantially less toxic than DMF/NMP. biotage.com | Performance can be sensitive to reaction conditions. biotage.com |
| N-butylpyrrolidone (NBP) | Non-toxic, biodegradable, and performs comparably to DMF. rgdiscovery.com | Structural similarity to NMP but with a safer metabolic profile. rgdiscovery.com |
| N-formylmorpholine (NFM)/Anisole | Suitable for ultrasound-assisted and continuous-flow SPPS. rsc.org | Used in a 1:1 mixture. rsc.org |
| Triethyl phosphate (TEP) | Effective with conventional polystyrene resins at room temperature. researchgate.net | Considered a strong contender as a green solvent of choice. researchgate.net |
Automation and Miniaturization Strategies for SPPS Involving Arginine
The demand for synthetic peptides in research and drug discovery has driven the development of automated and miniaturized synthesis platforms. These technologies offer higher throughput, reduced reagent consumption, and faster synthesis times compared to traditional manual methods. Microfluidic systems, in particular, have emerged as a powerful tool for the synthesis of peptides, including those containing arginine. nih.gov
Microfluidic reactors, which consist of a network of micron-sized channels, provide enhanced heat and mass transfer, leading to higher reaction yields under milder conditions. nih.gov Automated microfluidic synthesizers, constructed from solvent-resistant materials like Teflon, have been developed for continuous-flow SPPS. rsc.org These systems have demonstrated the ability to significantly reduce the time required for peptide synthesis. For example, a decapeptide that would typically take several days to synthesize using conventional reactors can be produced in less than six hours. rsc.org
Furthermore, microfluidic platforms enable the high-throughput synthesis of peptide microarrays for screening purposes. nih.govacs.org Techniques like microfluidic impact printing allow for the combinatorial synthesis of a large number of unique peptides in a microarray format with very low reagent consumption. nih.govacs.org These miniaturized systems are not only efficient but also contribute to the greening of peptide synthesis by minimizing waste. The precise control over reaction conditions offered by microfluidics is particularly beneficial for managing the complexities of incorporating arginine into peptide chains. acs.org
Advanced Purification Techniques for Arginine-Containing Peptides
Multicolumn Countercurrent Solvent Gradient Purification (MCSGP) is a technology that represents a significant advancement over single-column batch chromatography. bachem.com MCSGP can reduce solvent consumption by over 30% and typically achieves higher product yields. bachem.com Another promising technique is supercritical fluid chromatography (SFC), which uses supercritical CO2 as the primary mobile phase, thereby drastically reducing the use of organic solvents. acs.org
For arginine-rich peptides, which can be challenging to purify due to their strong basicity, novel affinity-based methods are being explored. One such method involves the use of boronate affinity chromatography, where the guanidino group of arginine is selectively tagged, allowing for solid-phase capture and release of the target peptide. nih.gov There is also research into affinity chromatography systems utilizing aptamers that specifically bind to arginine-rich tags, offering a one-step purification process. nih.gov The addition of arginine to the mobile phase during chromatography has also been shown to improve the recovery and separation of proteins and peptides by reducing non-specific interactions with the column matrix. americanlaboratory.com
In addition to chromatographic methods, new strategies are being developed to simplify purification by targeting the removal of impurities. Reactive capping purification (RCP) is a chromatography-free concept where truncated peptide impurities generated during SPPS are capped with a reactive tag. nih.gov This allows for their selective removal by reaction with a solid support, leaving the desired full-length peptide in solution. nih.gov These advanced techniques hold the promise of making the purification of arginine-containing peptides more efficient, scalable, and sustainable.
| Technique | Principle | Advantages for Arginine-Containing Peptides |
|---|---|---|
| Multicolumn Countercurrent Solvent Gradient Purification (MCSGP) | Continuous chromatography with multiple columns. | Reduced solvent consumption, higher yield and capacity. bachem.com |
| Supercritical Fluid Chromatography (SFC) | Uses supercritical CO2 as the mobile phase. | Significant reduction in organic solvent use. acs.org |
| Boronate Affinity Chromatography | Selective tagging of the arginine guanidino group. | Specific capture and release of arginine-containing peptides. nih.gov |
| Aptamer Affinity Chromatography | Utilizes aptamers with high affinity for arginine-rich sequences. | Potential for one-step purification. nih.gov |
| Reactive Capping Purification (RCP) | Capping of truncated sequences with a reactive tag for selective removal. | Chromatography-free purification, reduced solvent use. nih.gov |
| Ion-Exchange Chromatography (IEX) | Separation based on the net charge of the peptide. | Effective for separating peptides based on the basicity of arginine. gilson.comwaters.com |
Q & A
Q. What is the role of the Fmoc and Pbf protecting groups in Fmoc-L-Arg(Pbf)-OH during solid-phase peptide synthesis (SPPS)?
- Answer: The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group during SPPS, enabling stepwise elongation of the peptide chain. It is removed under mild basic conditions (e.g., 20% piperidine in DMF) without disturbing acid-labile side-chain protections. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group protects the guanidino side chain of arginine, preventing undesired side reactions. Pbf is cleaved with trifluoroacetic acid (TFA) and exhibits faster deprotection (1–2×) compared to Pmc (pentamethylchromanyl), reducing exposure of sensitive residues like tryptophan to alkylation .
Q. How should researchers assess the purity and stability of Fmoc-L-Arg(Pbf)-OH prior to use in peptide synthesis?
- Answer:
- Purity Analysis: Use HPLC (≥99.0% purity) and TLC (≥98% purity) to verify chemical integrity. Enantiomeric purity (≥99.8%) should be confirmed via chiral chromatography .
- Stability Testing: Store at -20°C to -25°C in a desiccator to prevent moisture absorption and decomposition. Monitor solubility in DMF or DMSO (175 mg/mL) for aggregation or precipitation prior to activation .
Q. What are the standard protocols for coupling Fmoc-L-Arg(Pbf)-OH in SPPS?
- Answer:
- Activation: Pre-activate with 1.5 equivalents of DIC (diisopropylcarbodiimide) and OxymaPure in DMF (0.075 M concentration) for 5–10 minutes.
- Coupling: Add the activated reagent to resin-bound peptides for 1–2 hours at room temperature. Monitor completion via Kaiser test or HPLC. Double coupling is recommended for sterically hindered sequences .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency of Fmoc-L-Arg(Pbf)-OH in challenging sequences with multiple arginine residues?
- Answer:
- Solvent Optimization: DMF outperforms NBP (N-butylpyrrolidinone) in coupling efficiency (>98% incorporation vs. <50% in NBP) due to reduced δ-lactam formation during activation .
- Extended Coupling: Use 2–4 equivalents of activated Fmoc-L-Arg(Pbf)-OH and prolong reaction times (up to 4 hours) for sequences like Ac-Phe-Arg-Arg-Arg-Val-NH₂.
- Microwave-Assisted SPPS: Reduces aggregation and improves yield in arginine-rich peptides .
Q. What strategies mitigate side reactions like tryptophan alkylation during TFA-mediated Pbf deprotection?
- Answer:
- Scavengers: Add 2.5% water, 2.5% triisopropylsilane (TIS), or 5% thioanisole to TFA to quench carbocation intermediates responsible for alkylation .
- Deprotection Time: Limit TFA exposure to 1–2 hours for Pbf removal (vs. 3+ hours for Pmc).
- Alternative Protecting Groups: For tryptophan-containing peptides, pair Pbf with Fmoc-Trp(Boc)-OH to minimize side reactions .
Q. How does solvent choice influence δ-lactam formation and incorporation rates during Fmoc-L-Arg(Pbf)-OH activation?
- Answer:
- DMF vs. NBP: DMF suppresses δ-lactam formation (<5% byproduct) compared to NBP, which promotes lactamization (Figure 2 in ).
- In-Situ Activation: Avoid pre-activation in polar aprotic solvents; instead, activate directly on-resin to minimize side reactions.
Key Methodological Recommendations
- For Basic Research: Prioritize HPLC-validated Fmoc-L-Arg(Pbf)-OH (≥99% purity) and follow standard SPPS protocols with DMF as the solvent.
- For Advanced Challenges: Optimize solvent systems, employ scavengers during TFA cleavage, and validate results via MALDI-TOF or LC-MS to detect side reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
